

An In-depth Technical Guide to Solvent Violet 38 (CAS 63512-14-1)

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Compound of Interest

Compound Name: Solvent violet 38

Cat. No.: B15135746

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solvent Violet 38, identified by CAS number 63512-14-1, is an anthraquinone-based dye known for its vibrant violet hue.^{[1][2][3]} While its primary established applications are industrial, particularly in the coloration of plastics, resins, and synthetic fibers, its chemical structure places it within a class of compounds with known utility in biomedical research, notably as fluorescent probes for cellular imaging.^{[3][4][5][6]} This guide provides a comprehensive overview of the known technical data for **Solvent Violet 38**, including its physicochemical properties, a detailed synthesis protocol, and safety information. Recognizing the interests of the intended audience, this document also explores the potential, yet currently unproven, applications of this dye in biological research by providing generalized experimental protocols for cell staining based on the known behavior of similar anthraquinone dyes.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative and qualitative data available for **Solvent Violet 38**.

Table 2.1: Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	63512-14-1	[1] [2] [3] [7] [8]
Molecular Formula	C ₂₈ H ₁₈ Br ₄ N ₂ O ₂	[1] [2] [3] [7]
Molecular Weight	734.07 g/mol	[1] [2] [3]
Appearance	Purple powder/liquid	[1] [5]
Colour Index	615665	[1] [2]
Synonyms	Violet 4B, Perox Violet 3B, C.I. Solvent Violet 38	[1] [2]
Boiling Point	687.4 °C at 760 mmHg	N/A
Flash Point	369.5 °C	N/A
Density	1.889 g/cm ³	N/A
Refractive Index	1.747	N/A

Table 2.2: Solubility Profile

Solvent	Solubility	Source(s)
Water (at 20°C)	Insoluble	[1]
Alcohol	Slightly Soluble (yields a yellow color)	[1]
Acetone	Soluble	[1]
Chloroform	Soluble	[1]
Benzene	Soluble	[1]
Xylene	Soluble	[1] [5]
Toluene	Soluble	[1]

Spectroscopic Properties

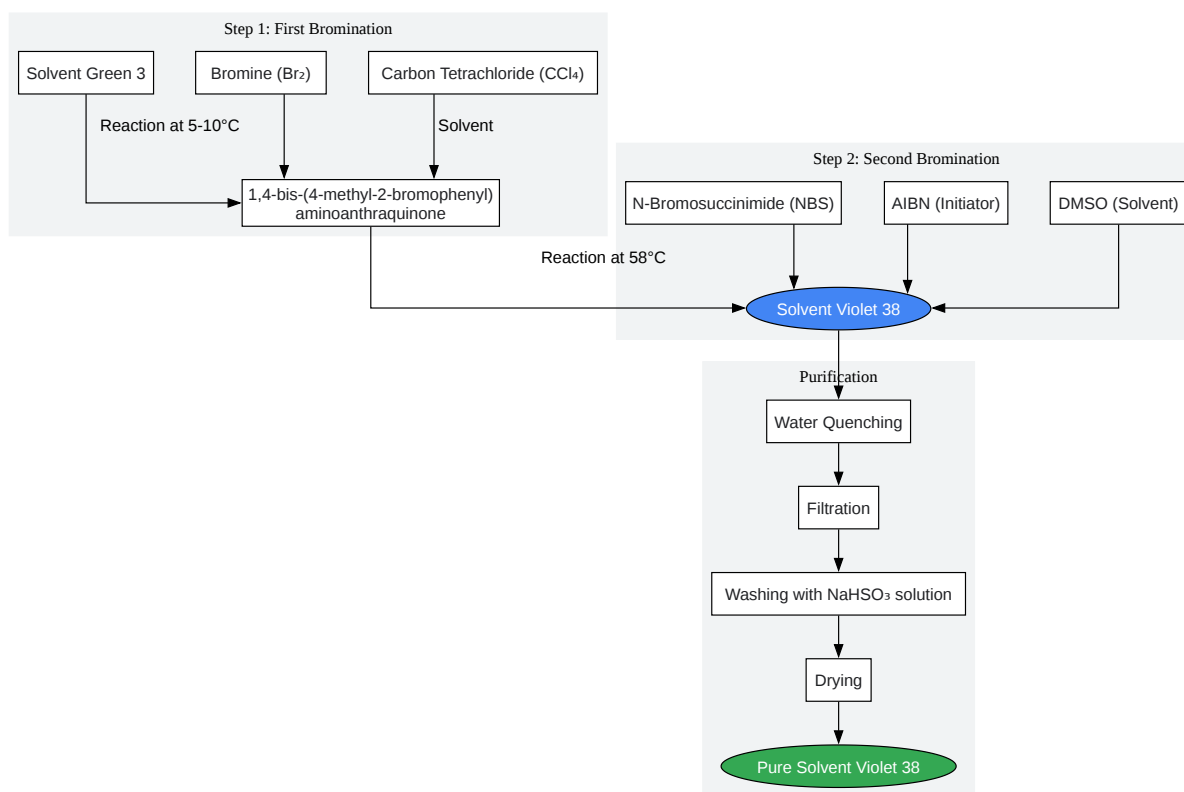
Specific absorption and emission spectra for **Solvent Violet 38** are not readily available in peer-reviewed literature. However, as an anthraquinone derivative, its spectroscopic behavior is expected to be influenced by its solvent environment.^[9] Anthraquinone dyes used in biological imaging, such as DRAQ5, typically exhibit excitation and emission in the far-red or near-infrared regions of the spectrum (e.g., excitation at ~646 nm and emission at ~681-697 nm).^[10] Researchers interested in the fluorescent properties of **Solvent Violet 38** would need to perform spectroscopic analysis to determine its excitation and emission maxima.

Experimental Protocols

Synthesis of Solvent Violet 38

The following protocol is adapted from patent literature and describes a two-step bromination process starting from Solvent Green 3.

Diagram of Synthesis Pathway



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Caption: Synthesis pathway of **Solvent Violet 38** from Solvent Green 3.

Materials:

- 1,4-bis-(4-methyl-2-bromophenyl)aminoanthraquinone (Intermediate)
- Dimethyl sulfoxide (DMSO)
- 2,2'-Azobis(isobutyronitrile) (AIBN)
- N-Bromosuccinimide (NBS)
- 5 wt% Sodium bisulfite (NaHSO_3) aqueous solution
- Deionized water
- 250 mL four-hole reaction flask equipped with a mechanical stirrer and thermometer
- 1000 mL boiling flask

Procedure:

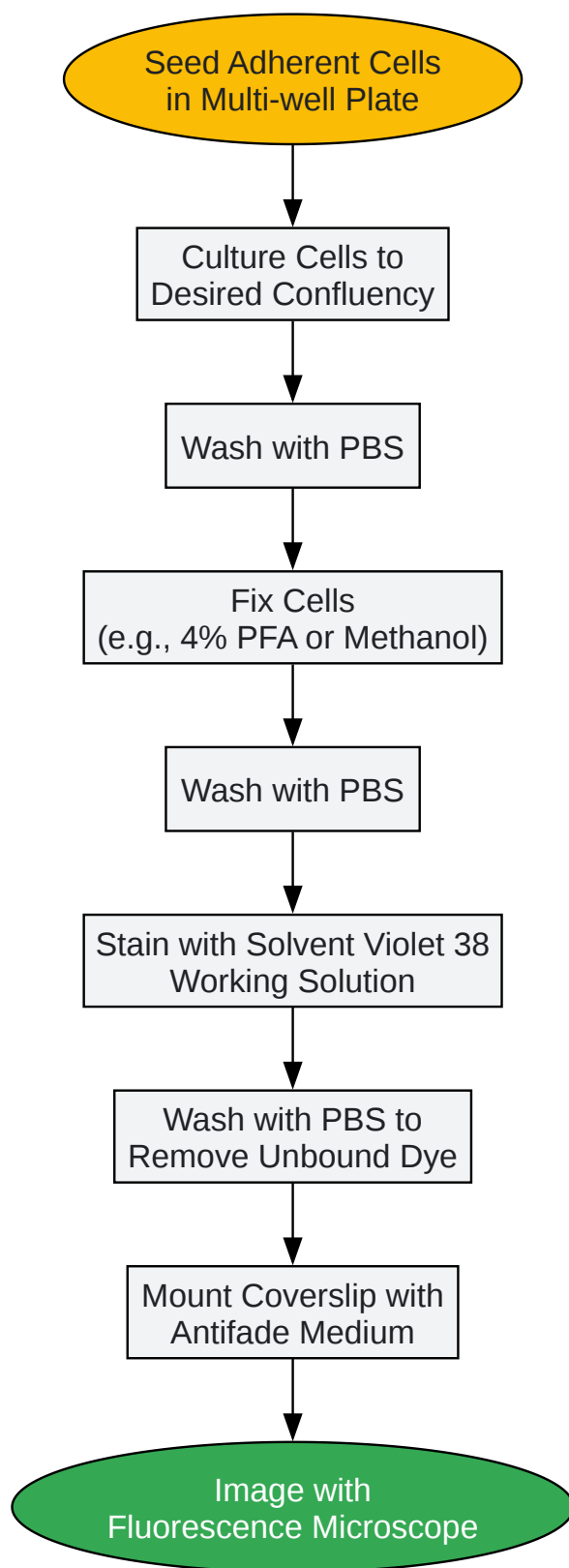
- To the 250 mL four-hole flask, add 40 g of 1,4-bis-(4-methyl-2-bromophenyl)aminoanthraquinone, 120-160 g of DMSO, and 2-5 g of AIBN.
- Begin mechanical stirring and heat the mixture to 58°C.
- Once the temperature is stable, slowly add 13-13.6 g of NBS.
- Maintain the reaction at 58°C for 1.5 to 3 hours.
- After the reaction period, transfer the mixture to the 1000 mL boiling flask and allow it to cool to 30°C.
- Precipitate the product by adding 300-480 g of water to the cooled reaction mixture.
- Filter the resulting solid.
- Wash the solid sequentially with a 5 wt% NaHSO_3 aqueous solution and then with water.

- Dry the purified solid to obtain the final product, **Solvent Violet 38**. The reported yield is approximately 98-98.5% with a purity of 99-99.5%.

Investigative Protocol for Staining Adherent Cells

While **Solvent Violet 38** is not documented as a biological stain, its anthraquinone structure suggests potential for such applications, similar to dyes like DRAQ5 which bind to nucleic acids.^{[4][10]} The following is a generalized protocol for researchers wishing to investigate the utility of **Solvent Violet 38** as a fluorescent stain for fixed adherent cells. Note: This protocol is a starting point and will require optimization.

Diagram of Experimental Workflow



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Caption: Experimental workflow for investigating **Solvent Violet 38** as a cell stain.

Materials:

- Adherent cells cultured on glass coverslips in a multi-well plate
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixative solution: 4% Paraformaldehyde (PFA) in PBS, or ice-cold Methanol
- Permeabilization buffer (optional): 0.1% Triton X-100 in PBS
- **Solvent Violet 38** stock solution (e.g., 1 mM in DMSO)
- Antifade mounting medium
- Fluorescence microscope with appropriate filter sets (to be determined based on spectral analysis)

Procedure:

- Cell Culture: Seed adherent cells onto glass coverslips in a multi-well plate and culture until they reach the desired confluency.
- Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
- Fixation:
 - For PFA fixation: Add 4% PFA solution to each well, ensuring coverslips are fully submerged. Incubate for 15 minutes at room temperature.
 - For Methanol fixation: Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.
- Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
- Permeabilization (Optional): If targeting intracellular structures, incubate cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash three times with PBS.
- Staining: Prepare a working solution of **Solvent Violet 38** by diluting the stock solution in PBS (e.g., to a final concentration of 1-10 μ M). Add the working solution to the cells and

incubate for 20-60 minutes at room temperature, protected from light.

- Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.
- Mounting: Carefully remove the coverslips from the wells, mount them on a microscope slide using an antifade mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope. The optimal excitation and emission wavelengths will need to be determined empirically.

Safety and Toxicological Information

The available safety data for **Solvent Violet 38** is limited, with most toxicological and ecological endpoints listed as "no data available".[\[11\]](#)

- Hazard Identification: Classified as causing serious eye irritation (Eye Irritation, Category 2).
[\[11\]](#)
- First Aid Measures:
 - Eyes: Rinse cautiously with water for several minutes. If eye irritation persists, seek medical attention.
 - Skin: Remove contaminated clothing and wash skin with soap and water.
 - Inhalation: Move to fresh air.
 - Ingestion: Rinse mouth with water.[\[11\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[11\]](#)
- Toxicological Data: Specific LD50, cytotoxicity, and mutagenicity data for **Solvent Violet 38** are not available in the public domain. For context, other violet dyes, such as gentian violet (crystal violet), have been shown to be carcinogenic in animal studies.[\[12\]](#) Given the lack of specific data, **Solvent Violet 38** should be handled with care as a potentially hazardous chemical.

Conclusion and Future Directions

Solvent Violet 38 is a well-characterized industrial dye with a defined synthesis process. Its identity as an anthraquinone derivative suggests a potential for use in biomedical research, particularly in fluorescence microscopy, an area where novel, photostable fluorophores are of continuous interest.^[4] However, a significant data gap exists regarding its photophysical properties, biological interactions, and toxicological profile.

For researchers and drug development professionals, **Solvent Violet 38** represents an unexplored chemical entity. Future research should focus on:

- **Full Spectroscopic Characterization:** Determining the absorption and emission spectra, quantum yield, and Stokes shift in various solvents.
- **Biocompatibility and Cytotoxicity:** Assessing its effects on various cell lines to determine safe concentration ranges for live-cell imaging.
- **Cellular Localization Studies:** Investigating its uptake and binding specificity within cellular compartments.

Such studies are essential to validate whether **Solvent Violet 38** can transition from an industrial colorant to a valuable tool in the scientific laboratory.

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